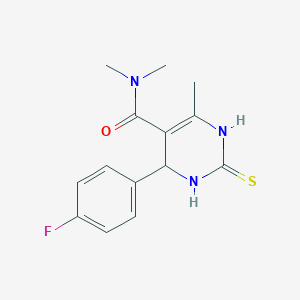
4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, making it an attractive target for the treatment of B cell malignancies and autoimmune diseases.
Mecanismo De Acción
BTK is a non-receptor tyrosine kinase that plays a crucial role in B cell development and activation. Upon activation of the B cell receptor, BTK is recruited to the membrane, where it phosphorylates downstream signaling molecules, leading to B cell activation and proliferation. 4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide inhibits BTK by binding to the ATP-binding site of the kinase domain, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been shown to inhibit B cell activation and proliferation in vitro and in vivo. It also inhibits the production of cytokines and chemokines, which are involved in the inflammatory response. 4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has several advantages for use in lab experiments. It is highly potent and selective for BTK, making it a useful tool for studying B cell function and signaling. However, 4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has some limitations, including its poor solubility and stability, which can make it difficult to work with in certain assays.
Direcciones Futuras
There are several future directions for the study of 4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide. One area of interest is its potential use in combination therapy with other anti-cancer agents. Another area of interest is the development of more potent and stable analogs of 4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide and its effects on B cell function and signaling.
Métodos De Síntesis
The synthesis of 4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide involves the reaction of 4-(4-fluorophenyl)-2-methylthio-5-nitropyrimidine with N,N,6-trimethyl-1,3-dihydro-2H-pyrimidine-2,4-dione in the presence of a base. The resulting compound is then treated with thionyl chloride to form the thiono group. The final step involves the reaction of the thiono compound with N,N-dimethylformamide dimethyl acetal to form the carboxamide group.
Aplicaciones Científicas De Investigación
4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been extensively studied for its potential use in the treatment of B cell malignancies and autoimmune diseases. It has shown promising results in preclinical studies, demonstrating potent and selective inhibition of BTK and inhibition of B cell activation and proliferation. 4-(4-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has also been shown to enhance the activity of other anti-cancer agents, making it a potential candidate for combination therapy.
Propiedades
Fórmula molecular |
C14H16FN3OS |
|---|---|
Peso molecular |
293.36 g/mol |
Nombre IUPAC |
4-(4-fluorophenyl)-N,N,6-trimethyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C14H16FN3OS/c1-8-11(13(19)18(2)3)12(17-14(20)16-8)9-4-6-10(15)7-5-9/h4-7,12H,1-3H3,(H2,16,17,20) |
Clave InChI |
CPRUPAMBBGPMOF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)F)C(=O)N(C)C |
SMILES canónico |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)F)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino]-N-(2-ethoxyphenyl)acetamide](/img/structure/B297322.png)
amino]acetamide](/img/structure/B297323.png)

![methyl (4Z)-1-(3,4-dimethoxyphenyl)-4-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297328.png)
![N-[1,1'-biphenyl]-2-yl-2-(4-isopropylphenoxy)acetamide](/img/structure/B297329.png)

![methyl 4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297332.png)
![methyl 4-{[1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-1-(1-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297334.png)
![methyl (4Z)-4-{[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297335.png)
![methyl (4Z)-4-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297336.png)
![methyl (4Z)-1-(2-chlorophenyl)-4-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297337.png)


![N-(2-fluorophenyl)-2-[3-isopropyl-2-(isopropylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B297348.png)